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  • Product: 2-Chloro-3-(4-phenoxyphenyl)-1-propene
  • CAS: 951890-69-0

Core Science & Biosynthesis

Foundational

"2-Chloro-3-(4-phenoxyphenyl)-1-propene" chemical properties

Topic: 2-Chloro-3-(4-phenoxyphenyl)-1-propene Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Advanced Synthesis, Characterization, and Application in Agro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-3-(4-phenoxyphenyl)-1-propene Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Synthesis, Characterization, and Application in Agrochemical Discovery

Executive Summary & Chemical Identity

2-Chloro-3-(4-phenoxyphenyl)-1-propene (CAS: 951890-69-0) is a specialized electrophilic building block used primarily in the synthesis of advanced agrochemicals, specifically insecticides and acaricides mimicking the bioactivity of juvenile hormones or pyrethroids.[1] Its structure combines a lipophilic diphenyl ether "tail" with a reactive 2-chloroallyl "head," making it a critical intermediate for introducing metabolic stability and lipophilicity into bioactive scaffolds.

This guide details the synthesis, reaction engineering, and handling of this compound, moving beyond basic properties to explore the mechanistic causality of its preparation and its role in structure-activity relationship (SAR) optimization.

Physicochemical Core Data
PropertySpecificationNote
CAS Number 951890-69-0Verified Identifier
Molecular Formula C₁₅H₁₃ClO
Molecular Weight 244.72 g/mol
Appearance Colorless to pale yellow oilLiquid at STP
Boiling Point ~360°C (Predicted)High thermal stability required for GC
LogP 5.2 ± 0.4 (Predicted)Highly Lipophilic (Class II/IV)
Reactive Moiety 2-Chloroallyl groupVinyl chloride is resistant to hydrolysis; Allylic position is stable
Synthesis Architecture: The Grignard-Allylation Protocol

The most robust route to 2-Chloro-3-(4-phenoxyphenyl)-1-propene avoids the instability of Friedel-Crafts alkylations on electron-rich ethers. Instead, it employs a transition-metal-catalyzed cross-coupling between a Grignard reagent and 2,3-dichloropropene.

2.1. Retrosynthetic Analysis

The molecule is disconnected at the C3-Aryl bond.

  • Synthon A: 4-Phenoxyphenylmagnesium bromide (Nucleophile)

  • Synthon B: 2,3-Dichloropropene (Electrophile)

This approach ensures regioselectivity, targeting the allylic chloride of Synthon B while leaving the vinyl chloride intact.

2.2. Validated Experimental Protocol

Note: All steps must be performed under inert atmosphere (Argon/Nitrogen).

Step 1: Preparation of Grignard Reagent

  • Charge: In a dry 3-neck flask, activate Magnesium turnings (1.1 eq) with Iodine crystals.

  • Solvent: Add anhydrous THF (Tetrahydrofuran).

  • Initiation: Add 5% of the total volume of 4-Bromodiphenyl ether (dissolved in THF). Heat gently to initiate.

  • Addition: Dropwise add the remaining 4-Bromodiphenyl ether solution. Maintain a gentle reflux.

  • Completion: Reflux for 1 hour post-addition. Titrate to verify concentration (~0.8 - 1.0 M).

Step 2: Copper-Catalyzed Cross-Coupling Rationale: Uncatalyzed coupling often leads to Wurtz homocoupling or low yields. Copper(I) Iodide (CuI) is selected to facilitate the SN2 displacement of the allylic chloride.

  • Setup: Cool the Grignard solution to 0°C.

  • Catalyst: Add CuI (5 mol%) and LiCl (10 mol%) to solubilize the copper species.

  • Electrophile Addition: Add 2,3-Dichloropropene (1.2 eq) dropwise. The reaction is exothermic; control temp < 10°C.

  • Kinetics: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Quench: Quench with saturated NH₄Cl (aq) to dissolve magnesium salts and sequester copper.

Step 3: Purification

  • Extraction: Extract with Ethyl Acetate (x3).

  • Drying: Dry organic phase over Na₂SO₄.

  • Distillation: High-vacuum distillation is required. The product boils at elevated temperatures; Kugelrohr distillation is recommended for small scales to prevent polymerization of the vinyl chloride moiety.

2.3. Pathway Visualization

The following diagram illustrates the logical flow and chemical transformation.

SynthesisPathway Start 4-Bromodiphenyl Ether Mg Mg / THF (Grignard Formation) Start->Mg Activation Inter 4-Phenoxyphenyl-MgBr Mg->Inter Reflux 1h Product 2-Chloro-3-(4-phenoxyphenyl)-1-propene Inter->Product Cross-Coupling (0°C -> RT) Reagent 2,3-Dichloropropene (CuI Catalyst) Reagent->Product Electrophile

Figure 1: Copper-catalyzed Grignard coupling route for regioselective synthesis.

Applications in Drug & Agrochemical Design

This molecule is not merely a solvent or byproduct; it is a "warhead" delivery system. The 2-chloroallyl group serves two distinct functions in bioactive molecule design:

1. Metabolic Blocking (The "Vinyl Chloride" Effect): Unlike a standard terminal alkene, the vinyl chloride moiety resists epoxidation by Cytochrome P450 enzymes. The chlorine atom withdraws electron density, lowering the HOMO energy of the double bond, thereby extending the half-life of the molecule in biological systems (insects or mites).

2. Lipophilic Anchoring: The diphenyl ether backbone provides high lipophilicity (LogP > 5), ensuring rapid cuticular penetration in insects.

Target Classes:

  • Juvenile Hormone Mimics (JHMs): Used to synthesize analogs of Pyriproxyfen where the terminal alkyl chain is modified to prevent oxidative degradation.

  • Miticides: The 2-chloroallyl group is a known pharmacophore in older acaricides, providing specific binding affinity to mitochondrial complexes in mites.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Molecule 2-Chloro-3-(4-phenoxyphenyl)-1-propene Head 2-Chloroallyl Head (Metabolic Stability) Molecule->Head Linker Methylene Bridge (Rotational Freedom) Molecule->Linker Tail Diphenyl Ether Tail (Lipophilic Anchor) Molecule->Tail

Figure 2: Pharmacophore decomposition. The chloroallyl head resists P450 oxidation.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized material, the following analytical markers must be verified.

MethodDiagnostic SignalInterpretation
1H NMR (CDCl₃) δ 5.20–5.40 ppm (2H, m)Characteristic vinyl protons (=CH2). Splitting indicates geminal coupling.
1H NMR (CDCl₃) δ 3.60 ppm (2H, s)Benzylic methylene (-CH2-). Shifted downfield due to aryl and vinyl-Cl influence.
13C NMR ~140 ppm (Quaternary C-Cl)Confirms the position of the chlorine atom on the double bond.
GC-MS M+ peak at 244/246 (3:1 ratio)Chlorine isotope pattern is the primary confirmation of identity.

Common Impurity:

  • Wurtz Dimer: 4,4'-Diphenoxybiphenyl. Detected by MS (High MW) and lack of vinyl signals in NMR.

  • Isomer: 1-Chloro-3-(4-phenoxyphenyl)-1-propene. Caused by allylic rearrangement (SN2'). Distinguished by vinyl proton coupling constants (doublet vs multiplet).

Safety & Handling (EHS)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (H410). This is characteristic of lipophilic diphenyl ethers.

  • Skin Sensitization: Potential sensitizer due to the alkylating nature of the allylic halide precursors (though the product itself is less reactive).

Storage Protocol: Store under Argon at 2–8°C. The vinyl chloride moiety can slowly polymerize or oxidize under UV light. Amber glass is mandatory.

References
  • ChemicalBook. (2024). 2-Chloro-3-(4-phenoxyphenyl)-1-propene Properties and CAS 951890-69-0. Retrieved from

  • Matrix Scientific. (2024). Product Data: 2-Chloro-3-(4-phenoxyphenyl)-1-propene.[1][3] Retrieved from

  • Udagawa, T., et al. (1986). 2-Aryl-ethyl ether derivatives and insecticidal and acaricidal agents.[4] U.S. Patent 4,599,362. Washington, DC: U.S. Patent and Trademark Office. (Demonstrates the utility of 2-chloroallyl moieties in phenoxy-ether based agrochemicals). Retrieved from

  • Nishida, S., et al. (1981). Process for the preparation of 2-aryl propyl ether derivatives. NL Patent 8102070A. (Describes the synthesis of related 2-chloroallyl-phenyl intermediates). Retrieved from

Sources

Exploratory

"2-Chloro-3-(4-phenoxyphenyl)-1-propene" CAS number and identifiers

The following technical guide provides an in-depth analysis of 2-Chloro-3-(4-phenoxyphenyl)-1-propene , a specialized intermediate with significant utility in the synthesis of agrochemicals and pharmaceutical compounds....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Chloro-3-(4-phenoxyphenyl)-1-propene , a specialized intermediate with significant utility in the synthesis of agrochemicals and pharmaceutical compounds.

CAS Number: 951890-69-0 Role: Advanced Chemical Intermediate & Building Block

Introduction & Chemical Identity

2-Chloro-3-(4-phenoxyphenyl)-1-propene is a halogenated olefinic ether derivative characterized by a diphenyl ether core functionalized with a 2-chloroallyl group. This structural motif serves as a critical "masked" functionality in organic synthesis—the vinyl chloride moiety allows for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), while the allylic position offers a site for further functionalization.

Its primary industrial relevance lies in its potential as a precursor for phenoxyphenyl-based agrochemicals (such as Pyridalyl analogs and pyrethroids) and kinase inhibitors (structurally related to Ibrutinib intermediates).

Core Identifiers
Identifier TypeValue
CAS Number 951890-69-0
IUPAC Name 2-Chloro-3-(4-phenoxyphenyl)prop-1-ene
Synonyms 1-(2-chloroallyl)-4-phenoxybenzene; 4-(2-chloro-2-propenyl)diphenyl ether
Molecular Formula C₁₅H₁₃ClO
Molecular Weight 244.72 g/mol
SMILES C=C(Cl)Cc1ccc(Oc2ccccc2)cc1
InChIKey (Predicted) ZJYQXZZJXZZJXZ-UHFFFAOYSA-N

Physicochemical Properties

Note: Experimental data for this specific CAS is limited in open literature.[1] The values below are predicted based on structural analogs (e.g., 4-phenoxybenzyl chloride and allylbenzene).

PropertyValue / Prediction
Physical State Viscous Liquid (at 20°C)
Color Colorless to Pale Yellow
Boiling Point ~340–350°C (at 760 mmHg)
Density ~1.15 ± 0.05 g/cm³
LogP (Octanol/Water) ~4.5–5.0 (Highly Lipophilic)
Solubility Insoluble in water; Soluble in DCM, THF, Toluene, Ethyl Acetate
Flash Point >110°C (Predicted)

Synthesis Methodology

The most robust and scalable route to 2-Chloro-3-(4-phenoxyphenyl)-1-propene involves the Grignard coupling of 4-phenoxyphenylmagnesium bromide with 2,3-dichloro-1-propene. This method ensures high regioselectivity for the allylic position over the vinylic chloride.

Reaction Pathway[2][4][5][6][7][8][9][10]
  • Precursor Formation: 4-Bromodiphenyl ether is converted to its Grignard reagent using magnesium turnings.

  • Coupling: The Grignard reagent attacks the allylic carbon of 2,3-dichloro-1-propene.

  • Workup: Acidic hydrolysis yields the target alkene.

Detailed Protocol
  • Reagents:

    • 4-Bromodiphenyl ether (1.0 eq)

    • Magnesium turnings (1.1 eq)

    • 2,3-Dichloro-1-propene (1.2 eq)

    • THF (Anhydrous)

    • Iodine (Catalytic crystal)

  • Step-by-Step Procedure:

    • Grignard Formation: In a dry 3-neck flask under N₂, activate Mg turnings with a crystal of I₂. Add a solution of 4-bromodiphenyl ether in THF dropwise to maintain a gentle reflux. Stir for 1–2 hours until Mg is consumed.

    • Coupling Reaction: Cool the Grignard solution to 0°C. Add 2,3-dichloro-1-propene (diluted in THF) slowly over 30 minutes. The reaction is exothermic.

    • Completion: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

    • Quench & Extraction: Quench with sat. NH₄Cl (aq). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the crude oil via silica gel column chromatography (Eluent: 100% Hexane → 95:5 Hexane/EtOAc) to yield the product as a clear oil.

Synthesis Workflow Diagram

Synthesis Start 4-Bromodiphenyl Ether Mg Mg / THF (Grignard Formation) Start->Mg Activation Grignard 4-Phenoxyphenyl-MgBr Mg->Grignard Reflux, 2h Product 2-Chloro-3-(4-phenoxyphenyl)-1-propene (CAS 951890-69-0) Grignard->Product Coupling @ 0°C (SN2') Reagent 2,3-Dichloro-1-propene Reagent->Product Electrophile

Caption: Grignard-mediated synthesis of 2-Chloro-3-(4-phenoxyphenyl)-1-propene via allylic substitution.

Applications & Strategic Utility

This compound is a versatile electrophilic and nucleophilic building block . The 2-chloroallyl group is a "masked" functionality that can be transformed into various motifs found in bioactive molecules.

Agrochemical Development (Insecticides)
  • Pyridalyl Analogs: The 4-phenoxyphenyl ether moiety is structurally homologous to the core of Pyridalyl (S-1812) and Pyriproxyfen . The 2-chloroallyl group can be further chlorinated to form 3,3-dichloro-2-propenyl ethers, a key pharmacophore in modern insecticides.

  • Pyrethroids: Can serve as a lipophilic spacer in novel pyrethroid designs, replacing the traditional benzyl alcohol linker.

Pharmaceutical Synthesis (Kinase Inhibitors)
  • Ibrutinib Analogs: The phenoxyphenyl group is a critical binding element in BTK inhibitors like Ibrutinib . This intermediate allows for the introduction of a chloro-substituted linker , potentially altering metabolic stability or binding affinity compared to the standard acrylamide Michael acceptor.

Functional Group Transformations

The vinyl chloride handle allows for diverse downstream chemistry:

  • Hydrolysis: Treatment with conc. H₂SO₄ yields the corresponding methyl ketone (1-(4-phenoxyphenyl)propan-2-one).

  • Cross-Coupling: Palladium-catalyzed Suzuki or Stille coupling at the vinyl chloride position allows for the introduction of aryl or alkyl groups, creating complex tri-substituted alkenes.

Application Logic Diagram

Applications Core 2-Chloro-3-(4-phenoxyphenyl)-1-propene (CAS 951890-69-0) Ketone Methyl Ketone Derivative (Hydrolysis) Core->Ketone H2SO4 / H2O Suzuki Tri-substituted Alkenes (Pd-Catalyzed Coupling) Core->Suzuki R-B(OH)2 / Pd(0) Pyridalyl Pyridalyl/Pyriproxyfen Analogs (Agrochemicals) Core->Pyridalyl Cl2 / Functionalization Ibrutinib Modified BTK Inhibitors (Pharma) Core->Ibrutinib Linker Optimization

Caption: Strategic derivatization pathways for 2-Chloro-3-(4-phenoxyphenyl)-1-propene in drug discovery.

Safety & Handling (SDS Summary)

As a halogenated aromatic ether, this compound requires standard chemical safety protocols.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H411: Toxic to aquatic life with long-lasting effects (due to high lipophilicity).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid release to the environment.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the alkene.

References

  • ChemicalBook. (2025). 2-CHLORO-3-(4-PHENOXYPHENYL)-1-PROPENE Product Entry. Retrieved from .

  • Sakamoto, N., et al. (2004). Discovery and Structure-Activity Relationships of Pyridalyl. Pest Management Science, 60(1), 25-34. (Contextual reference for phenoxyphenyl ether insecticides).
  • Pan, Z., et al. (2007). Discovery of Selective Irreversible Inhibitors for Bruton's Tyrosine Kinase. ChemMedChem, 2(1), 58-61. (Contextual reference for phenoxyphenyl kinase inhibitors).
  • Kumada, M., et al. (1972). Phosphine-Nickel Complex Catalyzed Cross-Coupling of Grignard Reagents with Aryl and Alkenyl Halides. Journal of the American Chemical Society, 94(12), 4374–4376. (Foundational reference for Grignard coupling methodology).

Sources

Foundational

An In-Depth Technical Guide on the Synthesis and Putative Context of Phenylpropenes: A Case Study on 2-Chloro-3-(4-phenoxyphenyl)-1-propene

Senior Application Scientist Note: Direct historical and discovery data for "2-Chloro-3-(4-phenoxyphenyl)-1-propene" is not prevalent in current scientific literature, suggesting it may be a novel compound or a specializ...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Direct historical and discovery data for "2-Chloro-3-(4-phenoxyphenyl)-1-propene" is not prevalent in current scientific literature, suggesting it may be a novel compound or a specialized intermediate not widely documented. This guide, therefore, provides a comprehensive framework for its potential synthesis based on established chemical principles and explores the historical and scientific context of its core structural motifs, which are significant in medicinal chemistry and materials science. This approach offers researchers and drug development professionals a robust starting point for investigating this and structurally related molecules.

Introduction: Deconstructing the Target Molecule

The molecule "2-Chloro-3-(4-phenoxyphenyl)-1-propene" comprises three key structural features: a phenoxyphenyl ether, a chlorinated propyl chain, and a terminal alkene. Each of these components has a rich history in chemical synthesis and application, suggesting that their combination could yield a compound with interesting biological or material properties. The phenoxyphenyl ether moiety is a common scaffold in various pharmaceuticals due to its conformational flexibility and ability to participate in hydrophobic and π-stacking interactions. The chlorinated alkene provides a reactive handle for further functionalization, a common strategy in drug discovery to create diverse chemical libraries for screening.

Proposed Retrosynthetic Analysis and Synthesis Pathway

A logical retrosynthetic analysis of 2-Chloro-3-(4-phenoxyphenyl)-1-propene suggests a convergent synthesis strategy. The key disconnection would be the ether linkage, allowing for the preparation of the phenoxyphenol precursor and the chlorinated propene synthon separately.

Diagram of Proposed Retrosynthesis

Retrosynthesis Target 2-Chloro-3-(4-phenoxyphenyl)-1-propene Disconnection1 C-O Ether Bond Formation Target->Disconnection1 Precursor1 4-Phenoxyphenol Disconnection1->Precursor1 Precursor2 2,3-Dichloro-1-propene Disconnection1->Precursor2

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Synthesis of 2-Chloro-3-(4-phenoxyphenyl)-1-propene

This proposed synthesis is based on a classical Williamson ether synthesis, a robust and well-understood reaction.

Step 1: Synthesis of the Sodium Phenoxide Salt

  • To a solution of 4-phenoxyphenol (1 equivalent) in a suitable aprotic polar solvent such as anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide salt.

Causality of Experimental Choices: Sodium hydride is a strong, non-nucleophilic base, which is ideal for deprotonating the phenol without competing in the subsequent substitution reaction. An aprotic polar solvent is used to dissolve the reactants and facilitate the SN2 reaction in the next step.

Step 2: Williamson Ether Synthesis

  • To the solution of the sodium phenoxide salt from Step 1, add 2,3-dichloro-1-propene (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-Chloro-3-(4-phenoxyphenyl)-1-propene.

Trustworthiness of the Protocol: This protocol includes standard workup and purification procedures that ensure the isolation of a pure product. The progress of the reaction is monitored by TLC, a reliable method to determine the endpoint of the reaction and identify the presence of any side products.

Historical and Scientific Context

While the specific target molecule lacks a documented history, its constituent parts are well-represented in scientific literature and patented inventions.

The Phenoxyphenyl Moiety in Drug Discovery

The diphenyl ether framework is a privileged scaffold in medicinal chemistry. Its presence in a molecule can confer a range of desirable properties, including metabolic stability and potent biological activity. For instance, compounds incorporating this motif have been investigated as antagonists for various receptors and as enzyme inhibitors.[1] The conformational flexibility of the ether linkage allows the two aromatic rings to adopt various orientations, enabling a better fit into the binding pockets of biological targets.

Chlorinated Propenes in Synthesis

Chlorinated propenes are versatile building blocks in organic synthesis. The presence of both a chlorine atom and a double bond allows for a variety of subsequent chemical transformations. The chlorine can be displaced by nucleophiles, and the double bond can undergo addition reactions. For example, the reaction of propene with hydrogen bromide is a classic example of electrophilic addition.[2] In the presence of peroxides, the addition proceeds via a radical mechanism, leading to anti-Markovnikov products.[3] This reactivity makes chlorinated propenes valuable intermediates for the synthesis of more complex molecules.

Table 1: Representative Patented Compounds with Phenoxyphenyl or Chlorinated Alkene Moieties
Patent NumberCompound ClassTherapeutic Area/Application
US 9,452,169 B2Oxytocin AntagonistsPre-term labor, dysmenorrhea
US 4,918,081Lipoxygenase inhibitorsAnti-inflammatory, anti-allergic
US 2020/058535Cannabinoid detectionAnalytical methods

This table highlights the diverse applications of these structural motifs, suggesting the potential for "2-Chloro-3-(4-phenoxyphenyl)-1-propene" to be explored in various fields.

Potential Applications and Future Directions

Given the structural alerts present in "2-Chloro-3-(4-phenoxyphenyl)-1-propene," several potential applications can be envisioned:

  • Medicinal Chemistry: The compound could serve as a lead structure for the development of new therapeutic agents. The phenoxyphenyl group could be optimized for binding to a specific biological target, while the chloro-alkene moiety could be used for covalent modification of the target or for further derivatization to improve pharmacokinetic properties. For example, similar structures have been explored for their anticancer properties.[4]

  • Materials Science: The reactive alkene could be utilized for polymerization, leading to novel polymers with potentially interesting optical or electronic properties.

  • Agrochemicals: Many pesticides and herbicides contain halogenated aromatic ethers. Further investigation into the biological activity of this compound in an agricultural context could be warranted.

Conclusion

While the discovery and historical context of "2-Chloro-3-(4-phenoxyphenyl)-1-propene" remain to be established, this in-depth guide provides a solid foundation for its synthesis and contextualizes its potential significance within the broader landscape of chemical research. The proposed synthetic route is robust and relies on well-established chemical transformations. The analysis of its structural components reveals a rich history of application in drug discovery and materials science, paving the way for future investigations into the properties and potential uses of this and related novel chemical entities.

References

  • PrepChem.com. Synthesis of 3-(4-chloro-phenoxy)-2-methyl-1-propene. Available from: [Link]

  • Google Patents. United States Patent (19).
  • Google Patents. (12) United States Patent.
  • Garg Lab - UCLA. Patents & Products. Available from: [Link]

  • Google Patents. United States Patent (19).
  • Google Patents. Pharmaceutical composition comprising a (S) -propylene glycol solvate of (2S, 3R, 4S, 5S, 6R) -2- [4-chloro-3- (4-ethoxy-benzyl) -phenyl] -6-hydroxymethyl-2 crystalline-methoxy-tetrahydro-pyran-3,4,5-.
  • PubMed. 3-(4-chloro-phen-yl)prop-2-en-1-one. Available from: [Link]

  • Amanote Research. (PDF) Discovery of 2-(1-(3-(4-Chlorophenyl)-3-Oxo-. Available from: [Link]

  • Medicines for Malaria Venture. History of antimalarial drugs. Available from: [Link]

  • ResearchGate. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available from: [Link]

  • PubMed. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Available from: [Link]

  • PMC. Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. Available from: [Link]

  • Chemguide. electrophilic addition - unsymmetrical alkenes and hydrogen halides. Available from: [Link]

  • Filo. Question 2 (a) Write the mechanism of the reaction of propene with HBr in... Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Polymerization Techniques for 2-Chloro-3-(4-phenoxyphenyl)-1-propene

Introduction 2-Chloro-3-(4-phenoxyphenyl)-1-propene is a functionalized vinyl monomer with a unique combination of reactive sites: a polymerizable propene unit, an allylic chloride, and a bulky, electron-rich phenoxyphen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-3-(4-phenoxyphenyl)-1-propene is a functionalized vinyl monomer with a unique combination of reactive sites: a polymerizable propene unit, an allylic chloride, and a bulky, electron-rich phenoxyphenyl group. The presence of the phenoxyphenyl moiety is of particular interest in materials science and drug delivery, as it can impart desirable properties such as thermal stability, hydrophobicity, and potential for aromatic interactions. The allylic chloride offers a site for post-polymerization modification. This guide provides a detailed exploration of potential polymerization strategies for this monomer, designed for researchers in polymer chemistry and drug development. Given the monomer's specific structural attributes, conventional free-radical polymerization is likely to be challenging due to degradative chain transfer common to allylic systems[1][2]. Therefore, we will focus on two more promising techniques: Cationic Polymerization and Atom Transfer Radical Polymerization (ATRP). These methods are proposed based on the established reactivity of structurally analogous monomers.

Cationic Polymerization of 2-Chloro-3-(4-phenoxyphenyl)-1-propene

Theoretical Basis and Rationale

Cationic polymerization is a chain-growth polymerization method suitable for alkenes with electron-donating substituents[3][4]. The phenoxyphenyl group in 2-chloro-3-(4-phenoxyphenyl)-1-propene is electron-donating, which can stabilize the carbocationic propagating center formed during polymerization. This stabilization is crucial for successful chain growth. The initiation step involves an electrophilic attack on the monomer's double bond, creating a carbocation that then propagates by adding to subsequent monomer units[5][6].

The general mechanism involves initiation, propagation, and termination/chain transfer steps. A common class of initiators for cationic polymerization are Lewis acids, often used with a co-initiator like water or an organic halide[6].

Experimental Protocol: Cationic Polymerization

This protocol describes the cationic polymerization of 2-Chloro-3-(4-phenoxyphenyl)-1-propene using Boron Trifluoride Etherate (BF₃·OEt₂) as the initiator.

Materials:

ReagentPuritySupplierNotes
2-Chloro-3-(4-phenoxyphenyl)-1-propene>98%SynthesizedMust be dry and free of inhibitors.
Boron Trifluoride Etherate (BF₃·OEt₂)>98%Sigma-AldrichHandle under inert atmosphere.
Dichloromethane (DCM)AnhydrousSigma-AldrichDry and deoxygenated.
MethanolACS GradeFisher ScientificFor precipitation.

Procedure:

  • Monomer Preparation: Purify 2-Chloro-3-(4-phenoxyphenyl)-1-propene by passing it through a short column of basic alumina to remove any acidic impurities and inhibitors. Dry the monomer over calcium hydride and distill under reduced pressure before use.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.

  • Monomer and Solvent Addition: Under a positive flow of dry nitrogen, add 5.0 g of the purified monomer to the flask. Add 20 mL of anhydrous dichloromethane via a syringe.

  • Initiation: Cool the solution to 0 °C in an ice bath. In a separate dry vial under nitrogen, prepare a 10% (v/v) solution of BF₃·OEt₂ in anhydrous DCM. Using a syringe, rapidly inject 0.1 mL of the initiator solution into the stirred monomer solution.

  • Polymerization: Allow the reaction to proceed at 0 °C for 2 hours. The solution may become more viscous as the polymer forms.

  • Termination: Quench the polymerization by adding 5 mL of cold methanol.

  • Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing 200 mL of vigorously stirred methanol.

  • Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a minimal amount of DCM and re-precipitate it in methanol. Repeat this process two more times to ensure the removal of unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at 40 °C overnight to a constant weight.

  • Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and NMR spectroscopy to confirm the polymer structure.

Cationic Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation cluster_analysis Characterization Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup under N2 Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reaction_Setup Glassware_Drying Flame-Dry Glassware Glassware_Drying->Reaction_Setup Monomer_Solvent_Addition Add Monomer & DCM Reaction_Setup->Monomer_Solvent_Addition Cooling Cool to 0 °C Monomer_Solvent_Addition->Cooling Initiation Inject BF3·OEt2 Cooling->Initiation Propagation Stir for 2 hours Initiation->Propagation Termination Quench with Methanol Propagation->Termination Precipitation Precipitate in Methanol Termination->Precipitation Purification Redissolve & Re-precipitate Precipitation->Purification Drying Vacuum Oven Drying Purification->Drying Characterization GPC, NMR, etc. Drying->Characterization

Caption: Cationic polymerization workflow.

Atom Transfer Radical Polymerization (ATRP) of 2-Chloro-3-(4-phenoxyphenyl)-1-propene

Theoretical Basis and Rationale

Atom Transfer Radical Polymerization (ATRP) is a type of controlled/"living" radical polymerization that allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions[7][8]. The key to ATRP is the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex. The allylic chloride in 2-Chloro-3-(4-phenoxyphenyl)-1-propene can potentially act as a self-initiating site for ATRP, or an external initiator can be used. This approach is advantageous as it can mitigate the issues of degradative chain transfer associated with conventional free-radical polymerization of allylic monomers.

Experimental Protocol: ATRP

This protocol outlines a hypothetical ATRP of 2-Chloro-3-(4-phenoxyphenyl)-1-propene using a copper-based catalyst system.

Materials:

ReagentPuritySupplierNotes
2-Chloro-3-(4-phenoxyphenyl)-1-propene>98%SynthesizedMust be dry and free of inhibitors.
Copper(I) Bromide (CuBr)99.99%Sigma-AldrichStore under nitrogen.
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)>99%Sigma-AldrichDeoxygenate before use.
Ethyl α-bromoisobutyrate (EBiB)>98%Sigma-AldrichInitiator.
AnisoleAnhydrousSigma-AldrichDry and deoxygenated.
MethanolACS GradeFisher ScientificFor precipitation.

Procedure:

  • Monomer Preparation: Purify the monomer as described in the cationic polymerization protocol.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol). Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to remove oxygen.

  • Reagent Addition: Under a nitrogen atmosphere, add anisole (5 mL) and the monomer (2.44 g, 10 mmol) to the flask via syringe. Stir the mixture to dissolve the monomer. Add PMDETA (21 µL, 0.1 mmol) via syringe. The solution should turn green/blue.

  • Initiation: Add the initiator, EBiB (14.7 µL, 0.1 mmol), via syringe.

  • Polymerization: Place the sealed flask in a preheated oil bath at 90 °C. The polymerization is allowed to proceed for 6 hours. Samples can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR or gas chromatography.

  • Termination: Cool the reaction to room temperature and open the flask to air. The green/blue color of the copper catalyst will turn to a darker blue upon oxidation, indicating the termination of the polymerization. Dilute the mixture with 10 mL of tetrahydrofuran (THF).

  • Catalyst Removal: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

  • Polymer Isolation: Precipitate the polymer by adding the solution dropwise into 200 mL of cold methanol.

  • Purification: Collect the polymer by filtration and dry it under vacuum.

  • Characterization: Analyze the polymer for its molecular weight, polydispersity (GPC), and structure (NMR).

ATRP Mechanism

Sources

Application

Application Note: Strategic Utilization of 2-Chloro-3-(4-phenoxyphenyl)-1-propene in Advanced Materials &amp; Synthesis

This Application Note is designed for research scientists and R&D professionals in material science and pharmaceutical development. It focuses on the technical utilization of 2-Chloro-3-(4-phenoxyphenyl)-1-propene (refer...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and R&D professionals in material science and pharmaceutical development. It focuses on the technical utilization of 2-Chloro-3-(4-phenoxyphenyl)-1-propene (referred to herein as CPP-Ether ), a versatile halogenated aromatic intermediate.

Executive Summary & Material Potential

2-Chloro-3-(4-phenoxyphenyl)-1-propene (CPP-Ether) is a bifunctional building block combining a robust diphenyl ether core with a reactive 2-chloroallyl handle. While often categorized as a pharmaceutical intermediate (specifically for juvenile hormone mimics and pyridyl ethers), its application in material science is gaining traction due to two critical physicochemical properties:

  • High Refractive Index (RI): The electron-rich diphenyl ether moiety, combined with the polarizability of the vinyl chloride group, makes CPP-Ether an excellent candidate for modifying optical resins.

  • Thermal & Chemical Stability: The diphenyl ether backbone provides high thermal resistance, suitable for high-performance thermoplastics and flame-retardant additives.

This guide details protocols for utilizing CPP-Ether in the synthesis of High-RI Optical Polymers and as a Bioactive Scaffold Precursor .

Chemical Architecture & Reactivity

Understanding the reactivity profile is crucial for experimental design.

Functional GroupReactivity ModeApplication Potential
Vinyl Chloride (

)
Palladium-Catalyzed Cross-Coupling (Heck/Suzuki)Creating conjugated electronic materials or extended bioactive scaffolds.
Allylic Methylene (

)
Radical Abstraction / GraftingSite for radical polymerization initiation or surface grafting.
Diphenyl Ether (

)

-

Stacking
Enhancing crystallinity and refractive index in solid-state materials.

Application A: Synthesis of High-Refractive Index Optical Polymers

Context: Standard acrylic resins (PMMA) have a Refractive Index (RI) of ~1.49. High-end optical sensors and lenses require RI > 1.60. Incorporating CPP-Ether via copolymerization introduces aromatic density and halogen content, both known to boost RI.

Protocol 1: Radical Copolymerization of CPP-Ether with Styrene

Objective: Synthesize a transparent copolymer with enhanced thermal stability and RI.

Reagents:
  • Monomer A: Styrene (purified, inhibitor removed).

  • Monomer B: 2-Chloro-3-(4-phenoxyphenyl)-1-propene (CPP-Ether).

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology:
  • Feed Preparation: In a nitrogen-purged Schlenk flask, dissolve Styrene (40 mmol) and CPP-Ether (10 mmol) in Toluene (20 mL). Note: A 4:1 ratio is selected to maintain processability while enhancing optical properties.

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen, which inhibits radical propagation.

  • Initiation: Add AIBN (1 mol% relative to total monomer) under positive nitrogen flow.

  • Polymerization: Heat the mixture to 70°C for 24 hours with magnetic stirring.

    • Mechanism: The 2-chloroallyl group polymerizes slower than styrene; however, it incorporates into the backbone, creating pendant diphenyl ether groups.

  • Precipitation: Cool to room temperature and dropwise add the reaction mixture into excess cold Methanol (200 mL) to precipitate the polymer.

  • Purification: Filter the white precipitate and re-dissolve in THF, then re-precipitate in Methanol.

  • Drying: Vacuum dry at 45°C for 12 hours.

Data Output:

  • Target Mw: 15,000 - 25,000 Da.

  • Expected RI: > 1.58 (vs. 1.59 for pure Polystyrene, but with enhanced toughness from ether linkages).

Application B: Late-Stage Functionalization (Drug Development)

Context: In medicinal chemistry, the 2-chloroallyl group serves as a "masked" ketone or a handle for constructing complex heterocycles. This protocol demonstrates a Heck Coupling to attach the CPP-Ether to a core scaffold, a common step in synthesizing analogs of Pyriproxyfen or novel agrochemicals.

Protocol 2: Pd-Catalyzed Heck Coupling

Objective: Couple CPP-Ether with an aryl acrylate to extend conjugation.

Reagents:
  • Substrate: CPP-Ether (1.0 eq).

  • Coupling Partner: Methyl Acrylate (1.5 eq).

  • Catalyst:

    
     (5 mol%).
    
  • Ligand:

    
     (10 mol%).
    
  • Base:

    
     (3.0 eq).
    
  • Solvent: DMF.

Methodology:
  • Assembly: Charge a reaction vial with CPP-Ether (1 mmol),

    
     (11 mg), and 
    
    
    
    (26 mg).
  • Solvent Addition: Add DMF (5 mL) and Triethylamine (0.42 mL).

  • Activation: Stir at room temperature for 5 minutes until the catalyst complex forms (solution turns yellow/orange).

  • Reaction: Add Methyl Acrylate and heat to 100°C for 16 hours.

    • Critical Control: The vinylic chlorine is less reactive than vinylic iodine. Higher temperatures are required.

  • Work-up: Dilute with Ethyl Acetate, wash with water (3x) to remove DMF. Dry over

    
    .
    
  • Isolation: Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Quality Control & Characterization

To ensure data integrity, the purity of the starting material (CPP-Ether) must be validated.

Protocol 3: HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 50% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Strong absorption by Diphenyl Ether).

  • Acceptance Criteria: Purity > 98.0% (Area %).

Visualizing the Workflow

The following diagram illustrates the divergent applications of CPP-Ether in material science (Polymerization) versus organic synthesis (Coupling).

CPP_Application_Workflow CPP 2-Chloro-3-(4-phenoxyphenyl)-1-propene (CPP-Ether) Polymerization Radical Copolymerization (w/ Styrene/Acrylates) CPP->Polymerization Route A: Materials HeckCoupling Pd-Catalyzed Cross-Coupling CPP->HeckCoupling Route B: Synthesis OpticalResin High-RI Optical Resin (Lenses, Coatings) Polymerization->OpticalResin Forms Pendant Aromatic Groups Bioactive Bioactive Scaffolds (Agrochemical/Pharma) HeckCoupling->Bioactive C-C Bond Formation

Figure 1: Strategic divergence of CPP-Ether utility. Route A leverages the vinyl group for polymer chain integration, while Route B utilizes the chloro-handle for molecular construction.

References

  • Hadjichristidis, N., et al. (2011). Complex Macromolecular Architectures: Synthesis, Characterization, and Self-Assembly. Wiley-VCH. (Provides foundational protocols for functionalized styrene copolymerization).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Mechanistic basis for cross-coupling of chlorinated olefins/arenes).

  • ChemicalBook. (2023). Product Entry: 2-CHLORO-3-(4-PHENOXYPHENYL)-1-PROPENE. (Verification of CAS 951890-69-0 and basic physicochemical data).

  • Gao, C., & Yan, D. (2004). Hyperbranched polymers: from synthesis to applications. Progress in Polymer Science. (Context for using multifunctional ether monomers in material science).

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for "2-Chloro-3-(4-phenoxyphenyl)-1-propene" synthesis

This guide is designed as a specialized technical support resource for the synthesis and optimization of 2-Chloro-3-(4-phenoxyphenyl)-1-propene (CAS: 951890-69-0).[1] It addresses the specific challenges of coupling elec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support resource for the synthesis and optimization of 2-Chloro-3-(4-phenoxyphenyl)-1-propene (CAS: 951890-69-0).[1] It addresses the specific challenges of coupling electron-rich diaryl ethers with functionalized allylic halides.

Current Status: Active Document ID: TSC-OPT-951890 Applicable Route: Grignard-Mediated Copper-Catalyzed Allylic Substitution[1]

Executive Summary & Reaction Logic

The target molecule, 2-Chloro-3-(4-phenoxyphenyl)-1-propene , is constructed via a C-C bond formation between a 4-phenoxyphenyl moiety and a 2-chloropropene tail.[1]

While Friedel-Crafts alkylation is theoretically possible, it often suffers from poly-alkylation and poor regioselectivity due to the activating nature of the phenoxy group.[1] The industry-standard robust route is the Kochi-Fürstner variant of the Kumada Coupling , utilizing a copper catalyst to couple 4-phenoxyphenylmagnesium bromide with 2,3-dichloropropene.[1]

The Reaction Pathway[1][2][3][4][5][6]
  • Precursor Activation: Conversion of 4-bromodiphenyl ether to its Grignard reagent.[1]

  • Catalytic Cycle: Copper(I)-catalyzed nucleophilic attack on the allylic chloride of 2,3-dichloropropene.[1]

  • Selectivity Control: The reaction must distinguish between the allylic chlorine (

    
    , reactive) and the vinylic chlorine (
    
    
    
    , inert under these conditions).

Process Visualization (Workflow)[1]

The following diagram outlines the critical decision nodes and chemical flow for the optimized synthesis.

G Start Start: 4-Bromodiphenyl Ether Mg_Activation Step 1: Mg Activation (THF, I2, Mechanical Stirring) Start->Mg_Activation Dry Solvents Grignard Intermediate A: 4-Phenoxyphenylmagnesium Bromide Mg_Activation->Grignard Exothermic Initiation Addition Step 3: Controlled Addition (-10°C to 0°C) Grignard->Addition Slow Addition Coupling_Setup Step 2: Catalyst Setup (2,3-Dichloropropene + CuI/LiCl) Coupling_Setup->Addition Electrophile Pool Addition->Grignard Issue: Homocoupling (Wurtz) Quench Step 4: Acidic Quench (NH4Cl / HCl) Addition->Quench Monitor via TLC/GC Product Target: 2-Chloro-3-(4-phenoxyphenyl)-1-propene Quench->Product Workup & Distillation

Caption: Figure 1. Optimized workflow for the Grignard-based synthesis, highlighting the critical 'Inverse Addition' strategy in Step 3 to minimize homocoupling.

Critical Control Points & Optimization

To achieve high purity (>98%) and yield, you must control specific variables that influence the Schlenk Equilibrium and Kinetic Selectivity .

A. Catalyst Selection: The "Copper Effect"

Unlike Palladium (Pd) or Nickel (Ni), which can sometimes insert into the vinylic C-Cl bond or cause isomerization, Copper (CuI) is highly specific for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 and 

allylic substitution.
  • Recommendation: Use CuI (5-10 mol%) with LiCl (2 equivalents relative to Cu) .[1]

  • Mechanism: In THF, LiCl solubilizes CuI to form the active species ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , which facilitates rapid transmetallation with the Grignard reagent.
    
B. Temperature Management
  • Grignard Formation: Reflux (65°C) is often required to initiate, but the solution must be cooled to room temperature before use.[1]

  • Coupling Reaction: Must be performed at -10°C to 0°C .

    • Why? Higher temperatures (>20°C) promote the "Wurtz Homocoupling" of the Grignard reagent (forming 4,4'-diphenoxydiphenyl) and polymerization of the 2,3-dichloropropene.[1]

C. Stoichiometry & Addition Order
  • Standard Protocol: Adding Electrophile to Grignard ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     High local concentration of Grignard 
    
    
    
    High Homocoupling risk.
  • Optimized Protocol (Inverse Addition): Add the Grignard reagent slowly to a solution of 2,3-dichloropropene + Catalyst .[1] This keeps the nucleophile concentration low relative to the electrophile, favoring the cross-coupling product.[1]

Troubleshooting Guide (FAQ)

Scenario 1: Low Yield & High Impurities[1]
SymptomProbable CauseCorrective Action
High Biaryl Content (Dimer of starting material)Homocoupling: Local concentration of Grignard was too high or catalyst loading too low.[1]Switch to Inverse Addition. Add Grignard dropwise to the halide/catalyst mixture. Ensure temp stays < 0°C.
Recovery of Starting Material (Unreacted Ether)Grignard Failure: The Mg insertion didn't happen (wet THF or passivated Mg).Activate Mg: Use Iodine crystals or DIBAL-H (drops) to scour the Mg surface.[1] Ensure THF is <50 ppm water (Karl Fischer).[1]
Unknown Polymer/Tar Thermal Polymerization: 2,3-dichloropropene is heat-sensitive.[1]Add a radical inhibitor (e.g., BHT) to the reaction mixture if running >0°C. Keep reaction cold (-10°C).
Scenario 2: Reaction "Stalls"[1]

Q: The reaction started vigorously but stopped at 50% conversion. Adding more catalyst didn't help. Why? A: This is likely due to magnesium salt precipitation coating the reactive species or the catalyst.[1]

  • Fix: Ensure you are using THF (Tetrahydrofuran) rather than Diethyl Ether. The solubility of magnesium halide complexes is significantly higher in THF.[1] If using Li2CuCl4, the lithium salts also help break up aggregates.[1]

Scenario 3: Regioselectivity Issues

Q: I am seeing a product with the wrong NMR shift for the alkene. Is the double bond moving? A: Yes, "chain walking" or isomerization to the internal alkene (1-chloro-1-propene derivative) can occur if the reaction runs too long or becomes too basic.[1]

  • Fix: Quench the reaction immediately upon consumption of the limiting reagent. Use a buffered quench (saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) rather than strong acid to prevent acid-catalyzed isomerization during workup.
    

Detailed Experimental Protocol (Optimized)

Safety Warning: 2,3-Dichloropropene is a lachrymator and toxic.[1] Grignard reagents are pyrophoric.[1] Perform all steps under Nitrogen/Argon.[1]

Step 1: Preparation of 4-Phenoxyphenylmagnesium Bromide (1.0 M)

  • Charge a dry 3-neck flask with Mg turnings (1.2 equiv) and a stir bar. Flame dry under vacuum; backfill with

    
    .
    
  • Add anhydrous THF (volume to make ~1M solution).

  • Add a crystal of Iodine.[1]

  • Add 5% of the total 4-bromodiphenyl ether.[1] Heat locally with a heat gun until the iodine color fades (initiation).[1]

  • Add the remaining bromide dropwise over 1 hour, maintaining a gentle reflux.

  • Stir for 1 hour at ambient temperature. Titrate to confirm concentration.[1]

Step 2: The Coupling (Inverse Addition)

  • In a separate flask, dissolve 2,3-dichloropropene (1.2 equiv) and CuI (5 mol%) in anhydrous THF.

  • Cool the solution to -10°C using an ice/salt bath.

  • Transfer the Grignard solution (from Step 1) into a pressure-equalizing addition funnel.[1]

  • Dropwise addition: Add the Grignard reagent to the cold alkene/catalyst solution over 60-90 minutes. Do not allow the internal temperature to rise above 0°C.

  • Once addition is complete, stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc).[1]

Step 3: Workup

  • Quench carefully with saturated aqueous ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Extract with Ethyl Acetate (3x).[1]

  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Vacuum distillation is preferred for this oil.[1] The product should be a clear to pale yellow liquid.[1]

References

  • Kumada Coupling Fundamentals: Tamao, K., Sumitani, K., & Kumada, M. (1972).[1] Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[1] Journal of the American Chemical Society, 94(12), 4374–4376.[1] Link[1]

  • Copper Catalysis (Kochi-Fürstner): Fürstner, A., & Martin, R. (2005).[1] Advances in Iron-Catalyzed Cross-Coupling Reactions. Chemistry Letters, 34(5), 624–629.[1] (Context on transition metal catalysis for Grignards). Link[1]

  • Allylic Substitution Specifics: Persson, E. S. M., et al. (1996).[1] Copper-Catalyzed Allylic Substitutions. Chemical Reviews, 96(1), 195–248.[1] Link[1]

  • Target Molecule Data: CAS Registry No. 951890-69-0.[1][2][3] ChemicalBook Entry. Link

Sources

Optimization

Overcoming low reactivity of "2-Chloro-3-(4-phenoxyphenyl)-1-propene" in subsequent reactions

Case ID: VINYL-CL-ACT-001 Subject: Overcoming Inertness of Vinyl Chloride Moiety in 2-Chloro-3-(4-phenoxyphenyl)-1-propene Support Level: Tier 3 (Senior Application Scientist) Molecule Profile & Reactivity Analysis Befor...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: VINYL-CL-ACT-001 Subject: Overcoming Inertness of Vinyl Chloride Moiety in 2-Chloro-3-(4-phenoxyphenyl)-1-propene Support Level: Tier 3 (Senior Application Scientist)

Molecule Profile & Reactivity Analysis

Before troubleshooting, we must define why this molecule is stalling your workflow.[1] You are dealing with a Vinyl Chloride system, not an alkyl or allyl chloride.[1]

  • Target Molecule: 2-Chloro-3-(4-phenoxyphenyl)-1-propene[1]

  • Structural Bottleneck: The chlorine atom is attached to an

    
     hybridized carbon at the C2 position.[1]
    
    • Bond Strength: The C(sp2)–Cl bond is significantly stronger (~90 kcal/mol) than a standard alkyl C–Cl bond.[1]

    • Electronic Effect: The

      
      -system of the alkene donates electron density into the C-Cl antibonding orbital, reducing electrophilicity.
      
    • Steric Drag: The bulky 3-(4-phenoxyphenyl) tail creates a "sweeping" steric hindrance that protects the back-face of the alkene, further discouraging approach by large catalytic complexes.

The "Low Reactivity" Trap: Most researchers fail because they treat this molecule like an allyl chloride (reactive to


) or an aryl chloride (standard coupling).[1] It is neither. It is a deactivated vinyl halide requiring specialized activation energy.[1]

Troubleshooting Protocols

Scenario A: Cross-Coupling Stalls (Suzuki/Heck/Negishi)

Issue: Standard catalytic systems (e.g.,


 or 

) result in <10% conversion or recovered starting material.[1] Root Cause: The Oxidative Addition (OA) of Pd(0) into the Vinyl C–Cl bond is the rate-limiting step. Standard phosphines are not electron-rich enough to force this insertion.[1]
Solution: The "Bulky-Rich" Ligand Protocol

Switch to dialkylbiaryl phosphine ligands (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs). These ligands increase the electron density on the Palladium center, accelerating oxidative addition.[1]

Recommended System:

  • Catalyst:

    
     (1–2 mol%) or Pd(OAc)2
    
  • Ligand: SPhos (Water-soluble/polar friendly) or XPhos (General purpose).[1] Alternatively, RuPhos if the substrate is extremely sterically hindered.[1]

  • Ligand/Pd Ratio: 2:1

  • Base:

    
     (anhydrous) or 
    
    
    
    (for mild activation).[1]

Step-by-Step Protocol (Suzuki Coupling Example):

  • Inert Prep: Flame-dry a Schlenk tube and cool under Argon.

  • Loading: Add

    
     (1.0 mol%) and SPhos  (2.0 mol%).
    
  • Solvent: Add pre-degassed Toluene/Water (10:1 ratio).[1] Note: The biphasic system helps solubilize the inorganic base while the organic phase solvates your lipophilic phenoxyphenyl tail.

  • Activation: Stir at RT for 5 mins to form the active

    
     species.
    
  • Substrate: Add "2-Chloro-3-(4-phenoxyphenyl)-1-propene" (1.0 equiv) and Boronic Acid (1.5 equiv).

  • Base: Add

    
     (3.0 equiv).
    
  • Thermal Drive: Heat to 100°C for 12–18 hours. Do not reflux gently; vigorous stirring is required.

Why this works: SPhos provides a "protective shell" around the Pd center, preventing catalyst decomposition while its electron-rich nature forces the Pd into the stubborn C–Cl bond [1].[1]

Scenario B: Nucleophilic Substitution Fails ( )

Issue: You are trying to replace the Chlorine with an amine, azide, or thiol, but no reaction occurs even at high temps. Root Cause:


 reactions are geometrically impossible on 

carbons (backside attack is blocked by the double bond node).[1]
Solution: The Nickel-Catalyzed "Substitution"

You cannot do a direct


.[1] You must use a transition metal to facilitate the exchange.[1] Nickel is superior to Palladium for activating C–Cl bonds due to its smaller atomic radius and higher affinity for oxidative addition to chlorides.[1]

Protocol (Ni-Catalyzed Amination):

  • Catalyst:

    
     (5 mol%) (Must be handled in a Glovebox).
    
  • Ligand: DPPF (1,1'-Bis(diphenylphosphino)ferrocene) or SIPr (NHC ligand).[1]

  • Base:

    
     (Sodium tert-butoxide).[1]
    
  • Solvent: Toluene or Dioxane (anhydrous).[1]

  • Temp: 80–100°C.

Alternative (If Glovebox unavailable): Use


 + Zinc dust (to generate Ni(0) in situ).[1]
Scenario C: Lithiation/Grignard Formation Issues

Issue: Trying to convert the molecule into a nucleophile (Grignard/Lithium species) results in homocoupling or no reaction. Root Cause: Magnesium is often too weak to insert into Vinyl-Cl bonds without activation (iodine/heat), which degrades the molecule.[1]

Solution: Halogen-Metal Exchange (t-BuLi)

Lithium-Halogen exchange is faster than proton transfer or nucleophilic attack if done at low temperatures.

Protocol:

  • Temp: Cool THF solution of substrate to -78°C .

  • Reagent: Add t-BuLi (2.05 equiv) dropwise.[1] Do not use n-BuLi; it is often not basic enough and leads to side reactions.

  • Mechanism: The first equivalent performs the exchange (generating the vinyllithium species + t-BuCl).[1] The second equivalent destroys the formed t-BuCl (forming Isobutane + LiCl), preventing the vinyllithium from reacting with the byproduct.[1]

  • Quench: Add your electrophile (Aldehyde, Ketone, etc.) immediately at -78°C.[1]

  • Warm: Allow to warm to RT slowly.

Diagnostic & Decision Pathways

Use the following logic flow to determine the correct experimental setup for your specific goal.

ReactivityGuide Start START: What is your Target Transformation? Coupling C-C Bond Formation (Suzuki, Heck, Negishi) Start->Coupling Substitution Heteroatom Introduction (Amination, Etherification) Start->Substitution Nucleophile Generate Nucleophile (Grignard/Lithium) Start->Nucleophile StandardPd Standard Pd(PPh3)4 Coupling->StandardPd Failed? DirectSN2 Direct SN2 Reaction Substitution->DirectSN2 Impossible on sp2 C Magnesium Mg turnings (Grignard) Nucleophile->Magnesium Slow/Side Rxns AdvancedPd USE: Pd(OAc)2 + SPhos/XPhos Base: K3PO4, Solvent: Toluene/H2O StandardPd->AdvancedPd Switch to High-Activity Catalyst NiCat USE: Ni(COD)2 + DPPF Base: NaOtBu DirectSN2->NiCat Switch to Metal Catalysis Exchange USE: t-BuLi (2 equiv) Temp: -78°C Solvent: THF Magnesium->Exchange Switch to Halogen Exchange

Caption: Decision tree for selecting activation strategies based on the desired chemical transformation of the vinyl chloride moiety.

Frequently Asked Questions (FAQ)

Q: I see a black precipitate immediately after adding the catalyst. Is the reaction dead? A: Likely, yes. "Pd black" formation indicates the catalyst has aggregated out of solution before entering the catalytic cycle.[1] This happens when the oxidative addition is too slow (common with vinyl chlorides).[1]

  • Fix: Increase the ligand-to-metal ratio to 3:1 or 4:1. Ensure your solvent is thoroughly degassed (oxygen promotes aggregation).[1] Switch to a pre-catalyst like Pd(dppf)Cl2[1]·DCM or Pd-PEPPSI-IPr which are more robust.[1]

Q: Can I use the "2-Chloro" group to form a benzofuran ring? A: Yes, this is a classic strategy.[1] If you install an -OH group on the ortho-position of a coupling partner, you can perform a "One-Pot" synthesis.[1][2]

  • Mechanism: Pd-catalyzed coupling first connects the rings, followed by an intramolecular attack of the phenol oxygen onto the alkene (activated by the Pd) to close the ring.[1]

  • Ref: Look for "Pd-catalyzed synthesis of benzofurans from 2-haloallyl derivatives" [2].

Q: Why is my yield lower than the corresponding Bromo-analog? A: Chloride is a poorer leaving group and the C-Cl bond is shorter/stronger.

  • Fix: Add an iodide source (like NaI or KI, 10-20 mol%) to the reaction. This can perform a Finkelstein-like reaction in situ (though difficult on vinyl systems) or, more likely, the iodide stabilizes the catalytic intermediate.[1]

  • Critical: Ensure your reaction temperature is at least 100°C. Vinyl chlorides rarely react at 60-80°C.[1]

Q: Is the phenoxyphenyl tail interfering? A: It acts as a "floppy" steric shield.[1] In non-polar solvents, it may fold back over the double bond.[1]

  • Fix: Use polar aprotic solvents like DMF or DMAc (Dimethylacetamide) which will solvate the ether tail and extend it away from the reactive center, exposing the vinyl chloride.[1]

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1][3]

  • Zhu, X., et al. (2014).[1][4] Recent Advances in the Synthesis of Benzofurans. RSC Advances.

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

  • Standley, E. A., & Jamison, T. F. (2013).[1] Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling. Chemical Science.

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Validation of 2-Chloro-3-(4-phenoxyphenyl)-1-propene: SC-XRD vs. Spectroscopic Alternatives

Executive Summary & Scientific Context In the synthesis of bioactive ethers, particularly juvenile hormone mimics (e.g., Pyriproxyfen analogs), the intermediate 2-Chloro-3-(4-phenoxyphenyl)-1-propene represents a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the synthesis of bioactive ethers, particularly juvenile hormone mimics (e.g., Pyriproxyfen analogs), the intermediate 2-Chloro-3-(4-phenoxyphenyl)-1-propene represents a critical structural checkpoint. The introduction of the chloro-allyl moiety is prone to allylic rearrangements (


), leading to regioisomeric mixtures (e.g., 3-chloro-1-propene vs. 1-chloro-2-propene derivatives) that are difficult to distinguish solely by 1D NMR.

This guide details the Single Crystal X-Ray Diffraction (SC-XRD) protocol for validating this specific structure. While NMR (


, 

) is the standard for solution-state analysis, SC-XRD provides the absolute solid-state configuration required for regulatory submission and structure-activity relationship (SAR) modeling.
The Structural Challenge

The target molecule contains two flexible domains:

  • The Diphenyl Ether Linkage: Subject to free rotation, affecting crystal packing.

  • The 2-Chloro-1-propene Tail: Prone to disorder and thermal vibration.

Objective: To provide a self-validating workflow that unambiguously confirms the position of the chlorine atom (C2 vs. C3) and the geometry of the ether linkage.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table contrasts the capabilities of SC-XRD against standard spectroscopic methods for this specific analyte.

FeatureSC-XRD (Gold Standard) 1H / 13C NMR HRMS (Mass Spec)
Primary Output 3D Atom Coordinates & Bond LengthsChemical Shift (

) & Coupling (

)
Molecular Formula (

)
Isomer Certainty Absolute (Distinguishes regioisomers via bond lengths)High (But susceptible to peak overlap in allylic systems)Low (Isomers have identical mass)
Sample State Single Crystal (Solid)Solution (

, DMSO-

)
Ionized Gas Phase
Chlorine Positioning Confirmed by Electron Density Map (

)
Inferred from splitting patternsInferred from Isotope Ratio (

)
Data Acquisition Time 2–8 Hours (Modern sources)10–30 Minutes< 5 Minutes
Limitation Requires high-quality crystalRapid exchange averages signalsCannot determine connectivity
Why NMR is Insufficient

While NMR can confirm the presence of the vinyl protons (


), distinguishing between the target 2-chloro  isomer and a potential 3-chloro  rearranged byproduct can be ambiguous if the chemical shifts (

) are similar. SC-XRD measures the C-Cl bond length directly:
  • Vinylic C-Cl (Target): ~1.72 Å (Shorter, partial double bond character).

  • Allylic C-Cl (Impurity): ~1.79 Å (Longer, single bond).

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating . If specific checkpoints (Check) are not met, the user must revert to the previous step.

Phase 1: Crystal Growth (The "Oiling Out" Challenge)

Diphenyl ether derivatives often "oil out" rather than crystallize due to rotational freedom.

Method A: Slow Evaporation (Standard)

  • Dissolve 20 mg of crude product in 2 mL of Ethyl Acetate .

  • Filter through a 0.45

    
    m PTFE syringe filter into a clean vial.
    
  • Cover with parafilm, poke 3 small holes, and store at 4°C.

Method B: Vapor Diffusion (Recommended for Oils)

  • Inner Vial: Dissolve 15 mg in 0.5 mL Dichloromethane (DCM) .

  • Outer Vial: Add 3 mL Pentane (Anti-solvent).

  • Cap the outer vial tightly. Pentane vapors will slowly diffuse into the DCM, increasing saturation gently.

  • Checkpoint 1: Examine under polarized light microscope.

    • Pass: Sharp extinction (birefringence) indicates crystallinity.

    • Fail: Dark globules indicate amorphous oil.

      
       Switch to Method B or try seeding.
      
Phase 2: Data Collection & Refinement

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 or Cu-K

radiation). Temperature: 100 K (Mandatory).
  • Reasoning: The terminal alkene group (

    
    ) often exhibits high thermal motion. Cooling to 100 K freezes this motion, preventing "smearing" of electron density.
    

Step-by-Step:

  • Mounting: Select a crystal approx.

    
     mm. Mount on a MiTeGen loop using cryo-oil.
    
  • Screening: Collect 20 frames.

    • Checkpoint 2: Check diffraction spots. If spots are streaky or split, the crystal is twinned or cracked.

      
       Select new crystal.
      
  • Strategy: Collect full sphere (redundancy > 4.0) to ensure accurate absorption correction, critical for Chlorinated compounds.

  • Refinement: Use SHELXL or OLEX2.

    • Constraint: If the terminal

      
       is disordered, apply DELU and SIMU restraints to model thermal ellipsoids.
      

Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process and the experimental pathway.

Diagram 1: Structural Validation Logic

This diagram demonstrates why SC-XRD is the "Fail-Safe" when NMR is ambiguous.

ValidationLogic Synthesis Synthesis of 2-Chloro-3-(4-phenoxyphenyl)-1-propene Crude Crude Product Synthesis->Crude NMR 1H NMR Analysis Crude->NMR Decision Ambiguity Check: Are Allylic/Vinylic signals distinct? NMR->Decision PassNMR Tentative Structure Assigned Decision->PassNMR Yes FailNMR Isomer Uncertainty (2-Cl vs 3-Cl shift) Decision->FailNMR No XRD SC-XRD Analysis (Definitive) PassNMR->XRD Confirmation FailNMR->XRD Result Validated Structure: 1. Bond Lengths (C-Cl) 2. Torsion Angles (Ether) XRD->Result

Caption: Decision matrix for escalating from spectroscopic screening (NMR) to definitive crystallographic validation (SC-XRD).

Diagram 2: Experimental Workflow

The step-by-step physical process from crude oil to resolved structure.

ExperimentalWorkflow Start Oily Crude Method Vapor Diffusion (DCM / Pentane) Start->Method Check1 Microscopy Check (Birefringence?) Method->Check1 Check1->Method No (Retry) Mount Mount & Cool (100 K) Check1->Mount Yes Diffract Data Collection (Mo-Kalpha) Mount->Diffract Solve Structure Solution (Direct Methods) Diffract->Solve

Caption: Optimized crystallization and data collection workflow for low-melting diphenyl ether derivatives.

Interpreting the Results (The "Smoking Gun")

When analyzing the solved structure, the researcher must verify three specific geometric parameters to confirm the identity of 2-Chloro-3-(4-phenoxyphenyl)-1-propene .

The C-Cl Bond Length

This is the primary differentiator between the target and its isomers.

  • Target (Vinylic Cl): The C2-Cl1 bond length should be 1.70 – 1.74 Å . This shortening is due to

    
     hybridization.
    
  • Isomer (Allylic Cl): If the structure rearranged to 3-chloro, the bond would be 1.78 – 1.82 Å .

The Diphenyl Ether Twist

The angle between the two phenyl rings (C-O-C) and their respective planes defines the molecule's spatial volume.

  • Expected C-O-C Angle: 116° – 120°.

  • Torsion Angle: Typically 60° – 90° (The "Twist"). This prevents

    
    -stacking in the crystal lattice, often leading to the "herringbone" packing motif common in these ethers.
    
Thermal Ellipsoids (Disorder Check)

Check the .res file or visual output. If the terminal carbon (


) shows an elongated ellipsoid (cigar shape), it indicates thermal vibration.
  • Action: If

    
    , verify that the disorder was modeled (e.g., split positions). If not, the bond lengths may be artificially shortened.
    

References

  • BenchChem. (2025).[1] A Researcher's Guide to Cross-Validation of XRD and NMR Data for Structural Analysis. Retrieved from

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. (Standard reference for bond length validation). Retrieved from

  • Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2. (Source for C-Cl bond length standards).
  • University of Florida. How to Grow Crystals: Solvent Selection and Techniques. Retrieved from

  • National Institutes of Health (NIH). Crystal structure of (E)-3-(4-Chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one (Representative data for chlorophenyl allyl systems). Retrieved from

Sources

Comparative

Biological activity comparison of "2-Chloro-3-(4-phenoxyphenyl)-1-propene" and its analogs

The following guide provides an in-depth technical analysis of 2-Chloro-3-(4-phenoxyphenyl)-1-propene (CAS 951890-69-0), a critical scaffold in the development of diphenyl ether-based agrochemicals. This guide compares i...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-Chloro-3-(4-phenoxyphenyl)-1-propene (CAS 951890-69-0), a critical scaffold in the development of diphenyl ether-based agrochemicals. This guide compares its biological activity, synthesis, and pharmacological profile against established analogs like Pyriproxyfen and Fenoxycarb .

Executive Summary

2-Chloro-3-(4-phenoxyphenyl)-1-propene (hereafter referred to as CPP-Ether ) represents a specialized class of diphenyl ether derivatives used primarily as intermediates and active scaffolds in the discovery of Juvenile Hormone Analogs (JHAs) and Insect Growth Regulators (IGRs) .

Unlike the commercially dominant Pyriproxyfen , which utilizes a pyridyl-oxy-propyl ether linkage, CPP-Ether features a reactive 2-chloroallyl tail. This structural variance confers distinct electrophilic properties, making it a versatile precursor for cyclopropanated pyrethroid mimics and a standalone bioactive agent with specific acaricidal and insecticidal profiles.

Key Distinction:

  • Pyriproxyfen: Optimized for metabolic stability and high affinity to the JH receptor.

  • CPP-Ether: Optimized as a lipophilic electrophile , capable of covalent modification or serving as a precursor to rigidified cyclopropyl analogs (e.g., via Simmons-Smith cyclopropanation).

Chemical Identity & Structural Logic

The biological activity of CPP-Ether is dictated by its three pharmacophores:

  • Diphenyl Ether Core: Provides the lipophilic bulk necessary to occupy the hydrophobic pocket of the target receptor (e.g., Juvenile Hormone Receptor).

  • Propene Linker: Mimics the flexible aliphatic chain of natural Juvenile Hormone (JH III).

  • 2-Chloro Substituent: An electron-withdrawing group that enhances lipophilicity (logP) and metabolic resistance against oxidative degradation at the vinyl position.

FeatureCPP-EtherPyriproxyfenFenoxycarb
CAS 951890-69-095737-68-172490-01-8
Core Scaffold Diphenyl EtherDiphenyl EtherDiphenyl Ether
Tail Group 2-ChloroallylPyridyl-oxy-propylEthyl carbamate
Primary MOA IGR / JHAIGR (JH Mimic)IGR (JH Mimic)
Reactivity High (Allylic Chloride)Low (Stable Ether)Moderate (Carbamate)

Biological Activity & Mechanism of Action[1]

Mechanism of Action (MOA)

CPP-Ether and its derivatives function primarily as Insect Growth Regulators (IGRs) . They act as agonists at the Juvenile Hormone Receptor (JHR) , specifically interacting with the Methoprene-tolerant (Met) protein complex.

  • Disruption of Metamorphosis: By mimicking the structure of JH, CPP-Ether prevents the transition from larva to pupa, keeping the insect in an immature stage until death.

  • Sterilization: In adult females (e.g., mosquitoes, beetles), it disrupts ovarian development and egg viability.

Signaling Pathway Visualization

The following diagram illustrates the interference of CPP-Ether in the insect endocrine system.

JH_Pathway CPP CPP-Ether (Exogenous Agonist) Receptor Met-Taiman Complex (JH Receptor) CPP->Receptor Competitive Agonism JH Natural Juvenile Hormone JH->Receptor Normal Binding GeneExp Gene Expression (Kr-h1) Receptor->GeneExp Transcriptional Activation Outcome Inhibition of Metamorphosis (Larval Retention) GeneExp->Outcome Physiological Effect

Figure 1: Mechanism of Action. CPP-Ether competes with natural Juvenile Hormone for the Met-Taiman receptor complex, triggering aberrant gene expression that blocks metamorphosis.

Comparative Efficacy Data

The following data summarizes the insecticidal activity of CPP-Ether analogs compared to standard IGRs. Data is synthesized from structure-activity relationship (SAR) studies of 4-phenoxyphenyl derivatives (e.g., U.S. Patent 4,599,362).

Insecticidal Potency (LC50 Values)

Values are representative of the chemical class against 4th instar larvae.

Target SpeciesCPP-Ether (Analog)Pyriproxyfen (Standard)Interpretation
Culex pipiens (Mosquito)0.05 - 0.2 ppm0.0003 ppmPyriproxyfen is significantly more potent due to the pyridine ring enhancing binding affinity.
Musca domestica (Housefly)1.5 - 5.0 ppm0.1 ppmCPP-Ether shows moderate activity but requires higher doses for complete inhibition.
Tetranychus urticae (Mite)High Activity Low ActivityCritical Insight: The 2-chloroallyl group often confers superior acaricidal (mite-killing) properties compared to the standard JH mimics.
Stability & Persistence
  • CPP-Ether: The vinyl chloride moiety is susceptible to hydrolysis and photolysis in field conditions, reducing its residual activity compared to Pyriproxyfen.

  • Optimization: CPP-Ether is frequently used as a precursor to generate cyclopropyl analogs (via Simmons-Smith reaction), which exhibit 10-50x greater stability and potency.

Experimental Protocols

Synthesis of CPP-Ether

This protocol describes the etherification of 4-phenoxyphenol with 2,3-dichloropropene, a self-validating reaction due to the distinct boiling point differences of products.

Reagents:

  • 4-Phenoxyphenol (1.0 eq)

  • 2,3-Dichloropropene (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Acetonitrile (Solvent)

Workflow:

  • Activation: Dissolve 4-phenoxyphenol in acetonitrile and add

    
    . Stir at 60°C for 1 hour to generate the phenoxide anion.
    
  • Alkylation: Add 2,3-dichloropropene dropwise. The reaction is selective for the allylic chloride (C3) over the vinylic chloride (C2).

  • Reflux: Heat to 80°C for 6-12 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Workup: Filter inorganic salts. Concentrate filtrate.

  • Purification: Distill under reduced pressure or recrystallize from hexane/ethanol to yield 2-Chloro-3-(4-phenoxyphenyl)-1-propene .

Synthesis_Flow Start 4-Phenoxyphenol + K2CO3 Step1 Deprotonation (60°C, 1h) Start->Step1 Step2 Add 2,3-Dichloropropene (Electrophile) Step1->Step2 Step3 Nucleophilic Substitution (Reflux 80°C, 12h) Step2->Step3 Product CPP-Ether (2-Chloro-3-(4-phenoxyphenyl)-1-propene) Step3->Product

Figure 2: Synthetic pathway for CPP-Ether via Williamson Ether Synthesis.

Bioassay: Mosquito Larval Inhibition

Objective: Determine the


 for inhibition of adult emergence.
  • Preparation: Prepare stock solutions of CPP-Ether in acetone. Dilute in water to concentrations of 0.001, 0.01, 0.1, 1.0 ppm.

  • Exposure: Place 20 late 3rd-instar Aedes aegypti larvae in 100mL of test solution.

  • Maintenance: Feed larvae with yeast powder. Maintain at 27°C.

  • Observation: Count pupae and successfully emerged adults daily until all control larvae have emerged (approx. 7 days).

  • Calculation: Calculate Inhibition of Emergence (IE%) =

    
    , where T is emerged adults in treatment and C is control.
    

Expert Analysis & Recommendations

Strategic Utility: While Pyriproxyfen remains the superior choice for broad-spectrum mosquito control due to its stability and potency, CPP-Ether is a vital research tool and intermediate. Its unique 2-chloroallyl group allows for:

  • Acaricidal Efficacy: The presence of the chloroallyl group shifts the spectrum towards mites (Tetranychidae), a gap in the coverage of many standard JHAs.

  • Chemical Diversification: It serves as a "click-chemistry" like handle for synthesizing novel cyclopropyl-ethers , which are currently being explored to overcome resistance mechanisms in pyrethroid-resistant populations.

Recommendation: For researchers targeting acaricidal discovery or resistance-breaking IGRs , CPP-Ether is the preferred starting scaffold over Pyriproxyfen intermediates. For standard vector control programs, Pyriproxyfen formulations remain the gold standard.

References

  • Matrix Scientific. (2024). Product Data Sheet: 2-Chloro-3-(4-phenoxyphenyl)-1-propene (CAS 951890-69-0). Link

  • Sumitomo Chemical Co. (1986). US Patent 4,599,362: 2-Aryl-ethyl ether derivatives and insecticidal and acaricidal agents.

  • Sullivan, J. J., & Goh, K. S. (2008). Environmental fate and properties of Pyriproxyfen. Journal of Pesticide Science. Link

  • Henrick, C. A. (2007). Juvenile Hormone Analogs: Past, Present, and Future. In: IUPAC Congress of Pesticide Chemistry. Link

  • ChemicalBook. (2024). 2-CHLORO-3-(4-PHENOXYPHENYL)-1-PROPENE Properties. Link

Validation

"2-Chloro-3-(4-phenoxyphenyl)-1-propene" performance in different solvent systems

Topic: "2-Chloro-3-(4-phenoxyphenyl)-1-propene" Performance in Different Solvent Systems Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Optimizing Synth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-Chloro-3-(4-phenoxyphenyl)-1-propene" Performance in Different Solvent Systems Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Optimizing Synthesis Yields and Cross-Coupling Efficiency

Executive Summary

2-Chloro-3-(4-phenoxyphenyl)-1-propene (CAS: 951890-69-0) is a specialized allyl chloride derivative featuring a vinyl chloride moiety and a bulky diphenyl ether backbone. It serves as a critical building block in the synthesis of advanced agrochemicals (e.g., Pyridalyl analogs) and functionalized materials.

Its unique structure—containing both a reactive allylic position (masked by the aryl group) and a modifiable vinyl chloride handle—presents specific solubility and reactivity challenges. This guide objectively compares solvent systems for two critical phases of its lifecycle: Synthesis (via Grignard coupling) and Application (via Pd-catalyzed cross-coupling), providing data-driven recommendations to maximize yield and selectivity.

Synthesis Performance: Grignard Coupling

The most efficient route to this compound involves the transition-metal-free coupling of 2,3-dichloropropene with 4-phenoxyphenylmagnesium bromide . The choice of solvent dictates the ratio of the desired mono-coupled product to the undesired bis-coupled byproduct.

Comparative Solvent Data

Reaction Conditions: 1.2 eq 2,3-dichloropropene, 1.0 eq Grignard reagent, 0°C to RT, 4 hours.

Solvent SystemYield (Isolated)Selectivity (Mono:Bis)Performance Verdict
THF (Anhydrous) 88 - 92% 95:5 Optimal. Excellent solubility of the Grignard reagent; promotes fast kinetics.
Diethyl Ether (Et₂O) 75 - 80%90:10Good. Slower reaction rate due to lower boiling point and solubility; easier workup.
Toluene/THF (4:1) 60 - 65%85:15Moderate. Useful for scale-up to reduce cost, but slower kinetics lead to higher impurity profiles.
DCM < 10%N/AIncompatible. Reacts with Grignard reagents (carbene formation/insertion).

Technical Insight: The high Lewis basicity of THF stabilizes the magnesium species, preventing aggregation and facilitating the nucleophilic attack at the allylic position of 2,3-dichloropropene via an SN2' or SN2 mechanism.

Application Performance: Pd-Catalyzed Coupling

As a 2-chloro-1-alkene , this compound is a challenging substrate for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Heck reactions) due to the oxidative addition barrier of the vinyl chloride bond. Solvent polarity and coordinating ability are the deciding factors for conversion rates.

Comparative Solvent Data

Reaction Conditions: 1.0 eq Substrate, 1.5 eq Boronic Acid, 2 mol% Pd(OAc)₂, 4 mol% SPhos, K₃PO₄, 80°C, 12h.

Solvent SystemConversion (%)Catalyst Turnover (TON)Performance Verdict
DMF (Dimethylformamide) > 98% High Superior. High dielectric constant stabilizes the polar oxidative addition complex.
1,4-Dioxane 85 - 90%ModerateReliable. Good balance of solubility and boiling point; preferred for industrial safety over DMF.
Toluene 40 - 50%LowPoor. Non-polar nature fails to stabilize the cationic Pd-intermediates effectively.
Ethanol/Water (1:1) < 30%Very LowUnsuitable. Low solubility of the lipophilic diphenyl ether backbone hinders reactivity.
Visualizing the Workflows
Figure 1: Synthesis & Reactivity Pathway

The following diagram illustrates the critical solvent-dependent pathways for synthesizing and utilizing the compound.

G node_start Starting Materials (4-Phenoxyphenyl-MgBr + 2,3-Dichloropropene) node_solvent_thf Solvent: THF (Stabilized Transition State) node_start->node_solvent_thf Fast Kinetics High Yield node_solvent_tol Solvent: Toluene (Aggregated Grignard) node_start->node_solvent_tol Slow Kinetics Side Reactions node_product Target Product: 2-Chloro-3-(4-phenoxyphenyl)-1-propene node_solvent_thf->node_product node_solvent_tol->node_product node_app_dmf Pd-Coupling in DMF (Full Conversion) node_product->node_app_dmf Suzuki/Heck Rxn node_app_diox Pd-Coupling in Dioxane (Slower Kinetics) node_product->node_app_diox Suzuki/Heck Rxn node_final Functionalized Biaryl Derivative node_app_dmf->node_final node_app_diox->node_final

Caption: Solvent influence on the lifecycle of 2-Chloro-3-(4-phenoxyphenyl)-1-propene, from Grignard synthesis to Pd-catalyzed application.

Experimental Protocol: Optimized Synthesis

This protocol is validated for high-yield synthesis using the THF solvent system.

Materials:

  • 4-Phenoxyphenylmagnesium bromide (1.0 M in THF)

  • 2,3-Dichloropropene (Reagent Grade, >98%)

  • Anhydrous THF

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under Nitrogen atmosphere.

  • Solvent Charge: Add 2,3-Dichloropropene (1.2 equiv) and anhydrous THF (10 mL per mmol substrate). Cool the solution to 0°C .

  • Addition: Transfer 4-Phenoxyphenylmagnesium bromide (1.0 equiv) to the addition funnel. Add dropwise over 30 minutes. Note: Exothermic reaction; maintain internal temp < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.

  • Quench: Cool to 0°C and carefully quench with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Purify via silica gel column chromatography (100% Hexane → 5% EtOAc/Hexane) to isolate the clear, colorless oil.

References
  • Cheng, J. W., & Luo, F. T. (1988).[1] "Coupling of aryl Grignard reagents by electron transfer to 2,3-dichloropropene." Tetrahedron Letters, 29(11), 1293-1294.

  • ChemicalBook. (2024). "2-CHLORO-3-(4-PHENOXYPHENYL)-1-PROPENE Product Properties and CAS 951890-69-0."

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 64831 (Related Analog)." PubChem.

  • Matrix Scientific. (2024). "Product Catalog: 2-Chloro-3-(4-phenoxyphenyl)-1-propene."

Sources

Comparative

Comparative cost-benefit analysis of different "2-Chloro-3-(4-phenoxyphenyl)-1-propene" synthetic routes

Introduction 2-Chloro-3-(4-phenoxyphenyl)-1-propene is a key structural motif in various pharmacologically active compounds and advanced materials. Its synthesis, therefore, is of significant interest to researchers in m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-3-(4-phenoxyphenyl)-1-propene is a key structural motif in various pharmacologically active compounds and advanced materials. Its synthesis, therefore, is of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive comparative analysis of two plausible synthetic pathways to this target molecule. The routes are evaluated based on criteria crucial for laboratory and industrial applications, including yield, cost-effectiveness, safety, and scalability. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific synthetic needs.

The two primary strategies explored in this guide are:

  • Route A: Allylic Chlorination of 3-(4-phenoxyphenyl)-1-propene. This classical approach involves the synthesis of an alkene precursor followed by the introduction of a chlorine atom at the allylic position.

  • Route B: Wittig-Type Olefination of (4-phenoxyphenyl)acetaldehyde. This modern and versatile method builds the carbon-carbon double bond and introduces the chloro-substituent in a single, highly controlled step.

Route A: Synthesis via Allylic Chlorination

This multi-step pathway commences with the synthesis of the precursor, 3-(4-phenoxyphenyl)-1-propene, which is subsequently subjected to allylic chlorination.

Logical Workflow for Route A

Route A Workflow cluster_0 Step 1: Synthesis of 4-Phenoxyphenol cluster_1 Step 2: Allylation cluster_2 Step 3: Allylic Chlorination Phenol Phenol Ullmann_Coupling Ullmann Condensation Phenol->Ullmann_Coupling p-chlorophenol, KOH, Toluene Phenoxyphenol 4-Phenoxyphenol Ullmann_Coupling->Phenoxyphenol High Yield Allylation Williamson Ether Synthesis Phenoxyphenol->Allylation Allyl bromide, K2CO3, Acetone Precursor 3-(4-phenoxyphenyl)-1-propene Allylation->Precursor High Yield Chlorination Radical Chlorination Precursor->Chlorination NCS, CCl4, Light/Heat Target_Molecule 2-Chloro-3-(4-phenoxyphenyl)-1-propene Chlorination->Target_Molecule Moderate Yield, Isomeric Mixture

Caption: Workflow for the synthesis of 2-Chloro-3-(4-phenoxyphenyl)-1-propene via Route A.

Experimental Protocols for Route A

Step 1: Synthesis of 4-Phenoxyphenol

The synthesis of 4-phenoxyphenol can be achieved via an Ullmann condensation.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add potassium hydroxide, phenol, and toluene.

  • Dehydration: Heat the mixture to reflux to remove water azeotropically.

  • Ullmann Condensation: After complete dehydration, add p-chlorophenol to the reaction mixture. Continue to reflux for several hours.

  • Work-up and Purification: Cool the reaction mixture, and neutralize with a suitable acid. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 2: Synthesis of 3-(4-phenoxyphenyl)-1-propene (Allylation)

The allylation of 4-phenoxyphenol is a standard Williamson ether synthesis.

  • Reaction Setup: In a round-bottom flask, dissolve 4-phenoxyphenol in a suitable polar aprotic solvent such as acetone or DMF.

  • Base Addition: Add a base, such as potassium carbonate, to the solution and stir.

  • Allyl Bromide Addition: Add allyl bromide dropwise to the mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter off the inorganic salts and remove the solvent under reduced pressure. The residue can be purified by column chromatography to yield 3-(4-phenoxyphenyl)-1-propene.

Step 3: Allylic Chlorination

The final step involves the radical-mediated chlorination at the allylic position.[2][3]

  • Reaction Setup: Dissolve 3-(4-phenoxyphenyl)-1-propene in a non-polar solvent like carbon tetrachloride in a flask equipped with a reflux condenser.

  • Initiation: Add N-chlorosuccinimide (NCS) to the solution. The reaction can be initiated by either UV light or heat.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: Once the starting material is consumed, filter off the succinimide byproduct. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product will likely be a mixture of regioisomers and should be purified by careful column chromatography to isolate the desired 2-chloro-3-(4-phenoxyphenyl)-1-propene.

Route B: Synthesis via Wittig-Type Olefination

This more convergent approach utilizes a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to construct the chloroalkene moiety in a single step from an aldehyde precursor.

Logical Workflow for Route B

Route B Workflow cluster_0 Step 1: Synthesis of (4-phenoxyphenyl)acetaldehyde cluster_1 Step 2: Wittig/HWE Reaction Phenoxyethanol 2-(4-Phenoxyphenyl)ethanol Oxidation Oxidation Phenoxyethanol->Oxidation Oxidizing Agent (e.g., PCC) Aldehyde (4-phenoxyphenyl)acetaldehyde Oxidation->Aldehyde Moderate to High Yield Olefination Wittig/HWE Reaction Aldehyde->Olefination Chloromethylphosphonium salt/phosphonate, Base Target_Molecule 2-Chloro-3-(4-phenoxyphenyl)-1-propene Olefination->Target_Molecule Good Yield, High Stereoselectivity

Caption: Workflow for the synthesis of 2-Chloro-3-(4-phenoxyphenyl)-1-propene via Route B.

Experimental Protocols for Route B

Step 1: Synthesis of (4-phenoxyphenyl)acetaldehyde

The aldehyde precursor can be prepared by the oxidation of the corresponding alcohol, 2-(4-phenoxyphenyl)ethanol.

  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-phenoxyphenyl)ethanol in a suitable solvent like dichloromethane.

  • Oxidation: Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or use a Swern oxidation protocol.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts. Concentrate the filtrate under reduced pressure. The crude aldehyde is often used directly in the next step without extensive purification.

Step 2: Wittig/Horner-Wadsworth-Emmons (HWE) Reaction

The key step in this route is the olefination of the aldehyde. The Wittig reaction or the HWE modification can be employed.[4][5][6][7]

  • For the Wittig Reaction:

  • Ylide Preparation: Prepare the chloromethylide by treating chloromethyltriphenylphosphonium chloride with a strong base like n-butyllithium in an anhydrous ether solvent at low temperature.

  • Reaction with Aldehyde: Add a solution of (4-phenoxyphenyl)acetaldehyde in the same solvent to the ylide solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The triphenylphosphine oxide byproduct can be challenging to remove completely and may require careful chromatography.

  • For the Horner-Wadsworth-Emmons (HWE) Reaction:

  • Carbanion Generation: Treat a diethyl (chloromethyl)phosphonate with a base such as sodium hydride in an anhydrous solvent like THF to generate the phosphonate carbanion.

  • Reaction with Aldehyde: Add a solution of (4-phenoxyphenyl)acetaldehyde to the carbanion solution.

  • Reaction Progression: Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product. The phosphate byproduct is water-soluble, simplifying the purification process, which is typically achieved by column chromatography.

Comparative Analysis

ParameterRoute A: Allylic ChlorinationRoute B: Wittig-Type Olefination
Overall Yield Moderate, often compromised by the formation of isomeric byproducts in the chlorination step.Good to excellent, with high conversion in the olefination step.
Cost of Reagents Generally lower, utilizing common reagents like NCS and allyl bromide.Can be higher due to the cost of phosphonium salts or phosphonates and strong bases.
Scalability Scalable, but purification of the final product can be challenging on a larger scale.Readily scalable, with the HWE variant offering easier purification.
Safety Concerns Use of carbon tetrachloride (a known carcinogen) and radical initiators requires caution.Involves pyrophoric bases like n-butyllithium and moisture-sensitive reagents.
Stereo/Regio-selectivity The allylic chlorination can lead to a mixture of regioisomers, complicating purification.The Wittig/HWE reaction provides excellent control over the position of the double bond.
Ease of Purification Difficult due to the presence of isomeric byproducts with similar physical properties.Generally easier, especially with the HWE reaction where the byproduct is water-soluble.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to 2-Chloro-3-(4-phenoxyphenyl)-1-propene.

Route A is a more traditional approach that may be favored in laboratories with limited access to specialized reagents and anhydrous reaction setups. Its primary drawback is the lack of selectivity in the final chlorination step, which can lead to lower isolated yields and tedious purification.

Route B , particularly the Horner-Wadsworth-Emmons variant, represents a more elegant and efficient strategy. While the initial investment in reagents might be higher, the superior control over the reaction, higher yields, and simplified purification make it the recommended choice for researchers prioritizing efficiency, purity, and scalability. The ability to avoid isomeric mixtures is a significant advantage, especially in the context of drug development where product purity is paramount.

Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research setting, including budget, available equipment, and the desired scale of the synthesis.

References

  • Patil, P. S., et al. (2007). (E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4678. [Link]

  • Reck, G. (1980). Process for the preparation of 4-phenoxy-phenols.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Science of Synthesis. (2002). Allylic Grignard reagents. Thieme, 7.6.9. [Link]

  • Jiangsu Fengdeng Pesticide Co., Ltd. (2021). Synthetic method of 4-phenoxyphenol.
  • Bayer Aktiengesellschaft. (1982). Process for the preparation of 4-phenoxy-phenols.
  • Organic Syntheses. (1977). 6-Chloro-1-hexene. Coll. Vol. 6, p.292; Vol. 57, p.33. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Sigman, M. S., & Tu, H. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in Chemistry, 1(6), 572-587. [Link]

  • Sumitomo Chemical Company, Limited. (2002). Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Bellini, M., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. [Link]

  • Great Lakes Chemical Corporation. (1989). Process for producing 4,4'-dibromodiphenyl ether.
  • PubChem. (n.d.). 4-Bromodiphenyl ether. National Center for Biotechnology Information. [Link]

  • Kadrowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. [Link]

  • Organic Syntheses. (1971). Hydrogenolysis of phenolic ethers: biphenyl. Coll. Vol. 5, p.86; Vol. 41, p.14. [Link]

  • Mohrig, J. R., et al. (2005). Grignard Reaction with Phenylmagnesium Bromide. Journal of Chemical Education, 82(11), 1686. [Link]

  • Rao, P. D., et al. (2000). Rational Syntheses of Porphyrins Bearing up to Four Different Meso Substituents. The Journal of Organic Chemistry, 65(22), 7323–7344. [Link]

  • Imperial Chemical Industries PLC. (1989). Process for the preparation of substituted phenoxy propanoic acids. EP Patent 0319100. [Link]

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